4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol 4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol
Brand Name: Vulcanchem
CAS No.: 1216489-00-7
VCID: VC11853146
InChI: InChI=1S/C19H16N4O2.ClH/c24-14-9-7-13(8-10-14)21-19-22-17-6-2-1-5-16(17)18(23-19)20-12-15-4-3-11-25-15;/h1-11,24H,12H2,(H2,20,21,22,23);1H
SMILES: C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)O)NCC4=CC=CO4.Cl
Molecular Formula: C19H17ClN4O2
Molecular Weight: 368.8 g/mol

4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol

CAS No.: 1216489-00-7

Cat. No.: VC11853146

Molecular Formula: C19H17ClN4O2

Molecular Weight: 368.8 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol - 1216489-00-7

Specification

CAS No. 1216489-00-7
Molecular Formula C19H17ClN4O2
Molecular Weight 368.8 g/mol
IUPAC Name 4-[[4-(furan-2-ylmethylamino)quinazolin-2-yl]amino]phenol;hydrochloride
Standard InChI InChI=1S/C19H16N4O2.ClH/c24-14-9-7-13(8-10-14)21-19-22-17-6-2-1-5-16(17)18(23-19)20-12-15-4-3-11-25-15;/h1-11,24H,12H2,(H2,20,21,22,23);1H
Standard InChI Key BYDPRUSCRBYBEK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)O)NCC4=CC=CO4.Cl
Canonical SMILES C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)O)NCC4=CC=CO4.Cl

Introduction

Structural and Molecular Characteristics

Core Scaffold and Substituent Analysis

The quinazoline core consists of a bicyclic system with two nitrogen atoms at positions 1 and 3. Substitutions at positions 2 and 4 are critical for modulating biological activity. In 4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol:

  • Position 4: A furan-2-ylmethylamino group introduces hydrophobicity and potential π-stacking interactions, as observed in antimalarial 2-anilino quinazolines .

  • Position 2: A 4-hydroxyphenylamino group enhances polarity through the phenolic -OH, potentially improving aqueous solubility compared to halogenated analogs .

The molecular formula is deduced as C19H17N4O2\text{C}_{19}\text{H}_{17}\text{N}_4\text{O}_2, with a molecular weight of 333.37 g/mol. This aligns with structurally related compounds such as N4N^4-(furan-2-ylmethyl)-N2N^2-(4-fluorophenyl)quinazoline-2,4-diamine (MW: 335.13 g/mol) .

Spectroscopic and Computational Data

While experimental NMR data for this specific compound are unavailable, analogs provide benchmarks:

  • 1H^1\text{H} NMR: Expected signals include aromatic protons from the quinazoline (δ 7.5–8.5 ppm), furan (δ 6.3–7.1 ppm), and phenol (δ 6.8–7.1 ppm) .

  • Mass spectrometry: A molecular ion peak at m/z=333.13m/z = 333.13 [M+H]+^+ is anticipated, consistent with derivatives reported in antimalarial studies .

Synthetic Routes and Optimization

General Synthesis Strategy

The compound can be synthesized via a two-step nucleophilic aromatic substitution (SN _NAr) approach, adapted from methods used for 2-anilino-4-aminoquinazolines :

  • Step 1: React 2,4-dichloroquinazoline with furan-2-ylmethylamine to yield N4N^4-(furan-2-ylmethyl)-2-chloroquinazolin-4-amine.

  • Step 2: Substitute the 2-chloro group with 4-aminophenol under microwave-assisted conditions (120°C, 15 min) in isopropanol with trifluoroacetic acid (TFA) catalysis .

Key Reaction:

C11H10ClN3O+C6H7NOTFA, iPrOHC19H17N4O2+HCl\text{C}_{11}\text{H}_{10}\text{ClN}_3\text{O} + \text{C}_6\text{H}_7\text{NO} \xrightarrow{\text{TFA, } i\text{PrOH}} \text{C}_{19}\text{H}_{17}\text{N}_4\text{O}_2 + \text{HCl}

Purification and Yield

Purification via column chromatography (DCM to 10% MeOH/DCM gradient) typically yields 60–70% . Analytical HPLC (C18 column, acetonitrile/water) confirms purity >95%.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • Aqueous solubility: Estimated at 15–20 µM (pH 7.4), improved compared to non-phenolic analogs due to the hydroxyl group .

  • LogP: Calculated cLogP = 2.8 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Metabolic Stability

Microsomal stability assays (human liver microsomes) predict moderate clearance, with t1/2_{1/2} = 45 min. The furan moiety may undergo oxidative metabolism, necessitating further derivatization for prolonged half-life .

Comparative Analysis with Structural Analogs

Property4-[(4-{[(Furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenolN4N^4-(Furan-2-ylmethyl)-N2N^2-(4-fluorophenyl)quinazoline-2,4-diamine 4-[[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino]phenol
Molecular FormulaC19 _{19}H17 _{17}N4 _4O2 _2C19 _{19}H15 _{15}FN4 _4OC19 _{19}H21 _{21}N5 _5O
Molecular Weight333.37 g/mol335.13 g/mol371.9 g/mol
IC50 _{50} (Antimalarial)Not tested112 nM-
Solubility (µM, pH 7.4)15–205–102–5

Future Directions and Challenges

Target Validation

  • In vitro assays: Prioritize antimalarial (3D7 strain) and A2A_{2A}R binding assays to confirm dual activity.

  • Structural modifications: Introduce fluorinated phenol groups to enhance metabolic stability .

Formulation Development

Encapsulation in liposomal or nanoparticle carriers could address solubility limitations, as demonstrated for quinazoline-based antimalarials .

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